molecular formula C7H5ClFNO3 B14763050 5-Chloro-3-fluoro-2-methoxyisonicotinic acid

5-Chloro-3-fluoro-2-methoxyisonicotinic acid

Cat. No.: B14763050
M. Wt: 205.57 g/mol
InChI Key: NKTFUILENMJTRX-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-methoxyisonicotinic acid is a chemical compound with the molecular formula C7H5ClFNO3 and a molecular weight of 205.57 g/mol It is characterized by the presence of chloro, fluoro, and methoxy substituents on an isonicotinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoro-2-methoxyisonicotinic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-methoxyisonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5-Chloro-3-fluoro-2-methoxyisonicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-2-methoxyisonicotinic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methoxyisonicotinic acid: Similar in structure but lacks the chloro substituent.

    3-Chloro-2-methoxyisonicotinic acid: Similar but lacks the fluoro substituent.

    5-Chloro-2-methoxyisonicotinic acid: Similar but lacks the fluoro substituent.

Uniqueness

5-Chloro-3-fluoro-2-methoxyisonicotinic acid is unique due to the presence of both chloro and fluoro substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H5ClFNO3

Molecular Weight

205.57 g/mol

IUPAC Name

5-chloro-3-fluoro-2-methoxypyridine-4-carboxylic acid

InChI

InChI=1S/C7H5ClFNO3/c1-13-6-5(9)4(7(11)12)3(8)2-10-6/h2H,1H3,(H,11,12)

InChI Key

NKTFUILENMJTRX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1F)C(=O)O)Cl

Origin of Product

United States

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